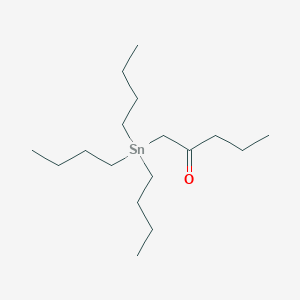
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is a complex organic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step often involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted imidazole and pyridine derivatives
Scientific Research Applications
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-yl)-2-(pyridin-2-yl)ethanol
- 1-(1H-imidazol-1-yl)-3-(pyridin-2-yl)propan-2-ol
- 1-(1H-imidazol-1-yl)-4-(pyridin-2-yl)butan-2-ol
Uniqueness
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both imidazole and pyridine rings in a single molecule allows for versatile interactions with various biological and chemical systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
910442-19-2 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-imidazol-1-yl-4,4-dimethyl-2-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C15H21N3O/c1-14(2,3)10-15(19,11-18-9-8-16-12-18)13-6-4-5-7-17-13/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
XVUVRLCMLSPGLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CN1C=CN=C1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)

![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)

![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)


